3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine
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Description
3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom and an ether linkage to a piperidine ring bearing a cyclopropanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine typically involves the following steps:
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Formation of the Piperidine Intermediate
Starting Material: 3-hydroxypyridine.
Reaction: The hydroxyl group of 3-hydroxypyridine is converted to a leaving group (e.g., tosylate or mesylate) and then substituted with a piperidine derivative.
Conditions: This step often requires a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
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Cyclopropanecarbonylation
Starting Material: The piperidine intermediate.
Reaction: The piperidine nitrogen is acylated with cyclopropanecarbonyl chloride.
Conditions: This reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid by-product.
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Chlorination
Starting Material: The acylated piperidine intermediate.
Reaction: The pyridine ring is chlorinated at the 3-position using a chlorinating agent such as phosphorus oxychloride (POCl3).
Conditions: This step is usually performed under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-8-16-6-5-13(12)19-11-2-1-7-17(9-11)14(18)10-3-4-10/h5-6,8,10-11H,1-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYAVGFVMICFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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